molecular formula C23H20N4O5 B2982704 methyl 2-(2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate CAS No. 941913-37-7

methyl 2-(2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate

Cat. No.: B2982704
CAS No.: 941913-37-7
M. Wt: 432.436
InChI Key: BCHMVCGNSNFDGQ-UHFFFAOYSA-N
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Description

Methyl 2-(2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate is a complex organic compound featuring a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate typically involves multi-step organic synthesis. A common approach includes:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a reaction between a hydrazine derivative and a diketone can form the pyrazolo[1,5-a]pyrazine ring.

    Introduction of the 4-Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the pyrazolo[1,5-a]pyrazine core is reacted with a 4-methoxyphenyl halide in the presence of a base.

    Acetamido Group Addition: The acetamido group is typically introduced via an acylation reaction, where the pyrazolo[1,5-a]pyrazine derivative is treated with an acyl chloride or anhydride.

    Esterification: The final step involves esterification to form the methyl ester, often using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, and employing robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups within the pyrazolo[1,5-a]pyrazine core, potentially converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group, where nucleophiles replace the acetamido moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced pyrazolo[1,5-a]pyrazine derivatives.

    Substitution: Various substituted pyrazolo[1,5-a]pyrazine compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its pyrazolo[1,5-a]pyrazine core is of particular interest for developing new heterocyclic compounds.

Biology

Biologically, this compound may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities, due to its structural similarity to other bioactive molecules.

Medicine

In medicine, derivatives of this compound could be explored as potential therapeutic agents. The presence of the methoxyphenyl group suggests possible interactions with biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The exact mechanism of action for methyl 2-(2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate would depend on its specific biological activity. Generally, compounds with similar structures interact with enzymes or receptors, modulating their activity. The pyrazolo[1,5-a]pyrazine core may interact with nucleic acids or proteins, altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole
  • 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one

Uniqueness

Methyl 2-(2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate is unique due to its specific combination of functional groups and the pyrazolo[1,5-a]pyrazine core. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 2-[[2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5/c1-31-16-9-7-15(8-10-16)19-13-20-22(29)26(11-12-27(20)25-19)14-21(28)24-18-6-4-3-5-17(18)23(30)32-2/h3-13H,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHMVCGNSNFDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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